trimethyl(pyridin-4-yloxy)silane
Description
Trimethyl(pyridin-4-yloxy)silane is an organosilicon compound featuring a pyridin-4-yloxy group bonded to a trimethylsilyl moiety. This structure combines the aromatic properties of pyridine with the steric and electronic effects of the silicon center. Such compounds are often utilized in organic synthesis, catalysis, and materials science due to their ability to act as protecting groups, ligands, or precursors for functionalized materials . For example, 4-(2-(trimethoxysilyl)ethyl)pyridine (6) is prepared by hydrosilylation of 4-vinylpyridine with trichlorosilane, suggesting similar routes could apply to this compound .
Properties
IUPAC Name |
trimethyl(pyridin-4-yloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOSi/c1-11(2,3)10-8-4-6-9-7-5-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMXOCROJQSQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523717 | |
| Record name | 4-[(Trimethylsilyl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27248-04-0 | |
| Record name | 4-[(Trimethylsilyl)oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27248-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Trimethylsilyl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(pyridin-4-yloxy)silane can be synthesized through a trans-silylation reaction. This involves the reaction between silicon tetrachloride and this compound in a molar ratio of 1:4 . The reaction typically occurs under mild conditions and does not require the use of basic promoters such as tertiary amines or 4-(dimethylamino)pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the trans-silylation approach mentioned above can be scaled up for industrial applications. The mild reaction conditions and the absence of harsh reagents make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(pyridin-4-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The pyridin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding silanes or siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl(pyridin-4-yloxy)silane has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which trimethyl(pyridin-4-yloxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The pyridin-4-yloxy group can participate in coordination chemistry, forming stable complexes with metal ions or other molecules. This interaction can influence the reactivity and stability of the compound in various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares trimethyl(pyridin-4-yloxy)silane with structurally related silane-pyridine hybrids and other organosilicon compounds, focusing on structural features, reactivity, and applications.
Structural and Functional Comparisons
Key Differences in Reactivity and Stability
- Hydrolysis Sensitivity: this compound’s Si–O–aryl bond offers greater stability against hydrolysis compared to trialkoxysilanes like 4-(2-(trimethoxysilyl)ethyl)pyridine (6), which readily hydrolyze to form silanols . Chloro Trimethyl Silane (SiMe₃Cl) is far more reactive, reacting violently with moisture to release HCl .
Electronic Effects :
- The pyridin-4-yloxy group provides aromatic π-conjugation, enhancing electron-withdrawing effects compared to alkyl-linked silanes (e.g., ethyl-spacer in compound 6). Ethynyl-linked derivatives (e.g., 4-chloro-3-((trimethylsilyl)ethynyl)pyridine) exhibit extended conjugation, altering redox properties .
Steric Protection :
- The trimethylsilyl group in this compound provides steric shielding, reducing unwanted side reactions at the silicon center. This contrasts with trichlorosilanes (e.g., 4-(2-trichlorosilylethyl)pyridine (5)), which are highly electrophilic and prone to uncontrolled polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
